2-fluoro-N,6-dimethylaniline hydrochloride
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
2901096-04-4 |
|---|---|
Molecular Formula |
C8H11ClFN |
Molecular Weight |
175.63 g/mol |
IUPAC Name |
2-fluoro-N,6-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-4-3-5-7(9)8(6)10-2;/h3-5,10H,1-2H3;1H |
InChI Key |
FQLWWRBKAIAYPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)NC.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Precursors for 2 Fluoro N,6 Dimethylaniline Hydrochloride
Established Reaction Pathways for 2-fluoro-N,6-dimethylaniline hydrochloride Synthesis
The traditional synthesis of this compound is not typically a single-step process but rather a multi-step sequence that strategically introduces the fluorine atom and the two methyl groups onto the aniline (B41778) scaffold, followed by conversion to its hydrochloride salt.
Strategies for Aromatic Fluorination and N-Methylation
The key transformations in the synthesis of 2-fluoro-N,6-dimethylaniline are the introduction of a fluorine atom onto the aromatic ring and the dimethylation of the amino group.
Aromatic Fluorination: Direct fluorination of N,N-dimethyl-2-methylaniline is challenging due to the activating nature of the dimethylamino group, which can lead to multiple products and potential oxidation. A more controlled and common strategy involves introducing the fluorine atom at an earlier stage of the synthesis, often starting with a precursor that already contains the fluoro-substituent.
N-Methylation: The dimethylation of the primary amine can be achieved through various established methods. One of the most classic methods is the Eschweiler-Clarke reaction . wikipedia.org This reaction involves treating a primary or secondary amine with excess formaldehyde (B43269) and formic acid. The formic acid acts as the reducing agent for the imine intermediate formed from the amine and formaldehyde. wikipedia.org This method is advantageous as it typically proceeds to completion to form the tertiary amine without the formation of quaternary ammonium (B1175870) salts.
Alternatively, N-methylation can be achieved using methylating agents such as dimethyl sulfate (B86663) or methyl iodide. However, these reagents are toxic and can lead to the formation of quaternary ammonium salts if the reaction is not carefully controlled. A summary of common N-methylation strategies is presented in Table 1.
Table 1: Comparison of N-Methylation Strategies for Anilines
| Method | Methylating Agent(s) | Advantages | Disadvantages |
|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | High yield of tertiary amine, avoids quaternization | Requires heating, potential for side reactions |
| Alkylation with Methyl Halides | Methyl iodide, Methyl bromide | Readily available reagents | Toxic, can lead to over-alkylation (quaternary salts) |
| Catalytic Methylation with Methanol (B129727) | Methanol, Catalyst (e.g., Ru, Ir) | Uses a green and inexpensive C1 source | Requires a catalyst and often elevated temperatures/pressures |
Precursor Design and Intermediate Derivatization in Synthesis
A logical and efficient synthetic route to this compound starts with a precursor that simplifies the subsequent reaction steps. A key precursor for this synthesis is 2-fluoro-6-methylaniline (B1315733) . This intermediate already possesses the desired substitution pattern of the fluorine and one methyl group on the aromatic ring.
The synthesis can then proceed via the N,N-dimethylation of 2-fluoro-6-methylaniline. The reaction pathway can be outlined as follows:
N,N-dimethylation of 2-fluoro-6-methylaniline: This can be effectively carried out using the Eschweiler-Clarke reaction. The 2-fluoro-6-methylaniline is treated with formaldehyde and formic acid to yield 2-fluoro-N,6-dimethylaniline.
A general representation of this synthetic approach is depicted below:
Starting Material: 2-fluoro-6-methylaniline Reaction: N,N-dimethylation (e.g., Eschweiler-Clarke reaction) Intermediate: 2-fluoro-N,6-dimethylaniline Final Step: Salt formation
The synthesis of the precursor, 2-fluoro-6-methylaniline, can be achieved through various methods, often starting from commercially available materials like 2-fluoro-6-nitrotoluene, which can be reduced to the corresponding aniline.
Salt Formation and Purification Methodologies
Once the free base, 2-fluoro-N,6-dimethylaniline, is synthesized, it is converted to its hydrochloride salt to improve its stability, solubility, and ease of handling. This is typically achieved by treating a solution of the amine with hydrochloric acid.
The general procedure for salt formation involves dissolving the crude 2-fluoro-N,6-dimethylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added, or gaseous hydrogen chloride is bubbled through the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.
Purification of the resulting hydrochloride salt is crucial to remove any unreacted starting materials, by-products from the methylation step, or excess acid. Recrystallization is a common purification technique. A suitable solvent system is chosen in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at cooler temperatures. The crude salt is dissolved in the hot solvent, and upon cooling, purified crystals of this compound are formed, leaving impurities in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. For aniline hydrochlorides, purification can also involve washing with a non-polar solvent to remove organic impurities. lookchem.com A detailed procedure for a similar compound, 2,6-dimethylaniline (B139824) hydrochloride, involves acid-base extraction followed by precipitation with HCl in ethyl acetate. chemicalbook.com
Contemporary Synthetic Innovations Applicable to this compound
Modern synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. These innovations can be applied to the synthesis of this compound.
Catalytic Approaches in Aniline Synthesis
Catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher selectivity, and reduced waste.
Catalytic N-Methylation: In recent years, transition-metal-catalyzed N-methylation of amines using methanol as a C1 source has gained significant attention. nih.gov Methanol is an attractive methylating agent as it is inexpensive, readily available, and produces water as the only byproduct. lookchem.com Catalysts based on ruthenium, iridium, and other transition metals have been developed for the efficient N-methylation of anilines. nih.govrsc.org These catalytic systems typically operate via a "borrowing hydrogen" mechanism, where the alcohol is temporarily dehydrogenated to an aldehyde, which then undergoes reductive amination with the amine, followed by regeneration of the catalyst. This approach offers a greener alternative to the Eschweiler-Clarke reaction. For instance, a one-pot synthesis of N,N-dimethylaniline from nitrobenzene (B124822) and methanol has been reported using a Raney-Ni® catalyst. lookchem.comresearchgate.netrsc.org
A summary of some catalytic systems for N-methylation is provided in Table 2.
Table 2: Examples of Catalytic Systems for N-Methylation of Anilines
| Catalyst System | Methylating Agent | Reaction Conditions | Reference |
|---|---|---|---|
| Raney-Ni® | Methanol | 443 K | lookchem.com |
| Ruthenium complexes | Methanol | Weak base, 140 °C | nih.gov |
| Iridium/Zinc Oxide | Methanol | Additive-free | rsc.org |
| Palladium/Indium(III) oxide | Formic Acid | 200 °C | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to create more environmentally benign routes.
Use of Greener Reagents and Solvents: As mentioned, the use of methanol as a C1 source in catalytic N-methylation is a prime example of a greener alternative to traditional methylating agents. lookchem.com Formic acid is another C1 source that can be used for methylation in the presence of a suitable catalyst. researchgate.net The development of reactions in greener solvents, such as water or super-critical carbon dioxide, or even under solvent-free conditions, is a key area of research.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, often have higher atom economy than stoichiometric reactions. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also improve atom economy and reduce waste. lookchem.comresearchgate.netrsc.org For example, a one-pot synthesis of N,N-dimethylaniline directly from nitrobenzene and methanol showcases a highly atom-economical and efficient process. lookchem.comresearchgate.netrsc.org
By embracing these contemporary synthetic innovations, the production of this compound can be made more efficient, selective, and environmentally sustainable.
Flow Chemistry and Continuous Processing for Scale-Up
For the scale-up and industrial production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. Flow chemistry is an increasingly valuable technique for the synthesis of fine chemicals and pharmaceuticals, including fluorinated compounds. durham.ac.ukresearchgate.net This methodology offers enhanced safety, efficiency, and control over reaction parameters.
The synthesis of fluorinated molecules, in particular, can benefit from flow processing. durham.ac.uk Many fluorination reactions involve hazardous reagents or generate reactive intermediates; the enclosed and controlled environment of a flow reactor minimizes operator exposure and allows for safer handling of these substances. durham.ac.uk Furthermore, the superior heat and mass transfer in microreactors enables precise temperature control, which can be critical for preventing side reactions and improving the selectivity of processes like N-alkylation, where over-alkylation to form a tertiary amine is a potential byproduct.
A key advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous sequence without the need to isolate and purify intermediates. chemistryviews.org For the synthesis of the target compound, a flow system could be designed where 2-fluoro-6-methylaniline and a methylating agent are first mixed and passed through a heated reactor coil containing a packed-bed catalyst to effect N-methylation. The exiting stream containing the product amine could then be directly mixed with a stream of hydrochloric acid to continuously produce and precipitate the final hydrochloride salt. This integrated approach can significantly reduce production time, solvent usage, and waste generation. durham.ac.ukchemistryviews.org The development of such processes makes the large-scale manufacturing of complex building blocks like fluorinated amino acids and anilines more feasible and accessible. chemistryviews.org
Optimization of Reaction Conditions and Yield Enhancement Studies
Optimizing reaction conditions is a fundamental exercise in chemical synthesis to maximize product yield, improve purity, and ensure economic viability. For the synthesis of 2-fluoro-N,6-dimethylaniline, the most critical step to optimize would be the selective N-methylation of the 2-fluoro-6-methylaniline precursor. Studies on analogous N-alkylation reactions of anilines provide valuable insight into the key parameters that influence the reaction's success. rsc.orgrsc.org
Research into a visible-light-induced N-alkylation reaction of anilines demonstrated the crucial role of additives in driving the reaction forward. rsc.org As shown in the table below, the choice and concentration of an ammonium salt additive had a profound impact on the isolated yield of the N-alkylated product.
Table 2: Optimization of Additive for a Representative Aniline N-Alkylation Reaction
| Entry | Additive (mol%) | Isolated Yield (%) |
|---|---|---|
| 1 | NH₄Cl (10) | 67 |
| 2 | NH₄F (10) | 43 |
| 3 | (NH₄)₂SO₄ (10) | 55 |
| 4 | NH₄Br (10) | 85 |
| 5 | NH₄Br (20) | 94 |
| 6 | NH₄Br (30) | 83 |
Data adapted from a study on the N-alkylation of anilines under visible light irradiation. rsc.org
The data clearly indicates that ammonium bromide (NH₄Br) was the most effective additive, and increasing its concentration from 10 mol% to 20 mol% further improved the yield to 94%. rsc.org However, a further increase to 30 mol% resulted in a decreased yield, suggesting an optimal concentration exists. rsc.org This type of systematic screening of reaction components—including catalysts, solvents, and additives—is essential for yield enhancement.
Beyond additives, other factors such as solvent choice, temperature, and reaction time are critical. In a separate study on the synthesis of dihydrobenzofuran neolignans, changing the solvent from commonly used options like dichloromethane (B109758) to acetonitrile (B52724) provided a better balance between chemical conversion and selectivity. chemspider.com Similarly, optimization studies for fluorination reactions show that the choice of the fluoride (B91410) source and solvent system can dramatically alter the yield and stereoselectivity of the product. acs.org For the synthesis of 2-fluoro-N,6-dimethylaniline, a comprehensive optimization study would involve screening various methylating agents, catalysts, solvents, and temperatures to identify the conditions that provide the highest possible yield and purity of the desired monosubstituted product.
Chemical Reactivity and Mechanistic Investigations of 2 Fluoro N,6 Dimethylaniline Hydrochloride
Electrophilic Aromatic Substitution Reactions Involving the Compound
Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction on 2-fluoro-N,6-dimethylaniline are dictated by the combined influence of the N-methylamino, methyl, and fluoro substituents.
N-Methylamino Group (-NHCH₃): This is a powerful activating group due to the nitrogen's ability to donate its lone pair of electrons into the aromatic π-system via resonance. It strongly directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in
Methyl Group (-CH₃): This is a moderately activating group that donates electron density through an inductive effect. It also directs electrophiles to the ortho and para positions.
Fluoro Group (-F): Halogens are a unique class of substituents. Due to high electronegativity, fluorine is deactivating through the inductive effect, making the ring less nucleophilic. However, through resonance, it can donate a lone pair of electrons, making it an ortho, para-director. wikipedia.org
In 2-fluoro-N,6-dimethylaniline, the directing effects of all three substituents converge. The powerful -NHCH₃ group at position 1 directs to positions 2, 4, and 6. Position 2 is blocked by the fluoro group, and position 6 is blocked by the methyl group. This leaves position 4 as the primary site for substitution. The methyl group at position 6 also directs para to position 3 and ortho to position 5, but the dominant activating effect of the amine makes these minor pathways. Crucially, the fluoro group at position 2 also directs para to position 5, but its directing effect is much weaker than the amine's.
| Reaction Type | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-Nitro-2-fluoro-N,6-dimethylaniline |
| Bromination | Br₂, FeBr₃ | 4-Bromo-2-fluoro-N,6-dimethylaniline |
| Acylation | CH₃COCl, AlCl₃ | 1-(3-Fluoro-5-(methylamino)-4-methylphenyl)ethan-1-one |
Nucleophilic Substitution Reactions of 2-fluoro-N,6-dimethylaniline hydrochloride and its Derivatives
Nucleophilic Aromatic Substitution (SNAr) typically involves the displacement of a leaving group (like a halide) from an aromatic ring by a strong nucleophile. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com
In the case of 2-fluoro-N,6-dimethylaniline, the fluorine atom at C2 could potentially act as a leaving group. However, the aromatic ring is substituted with two electron-donating groups (N-methylamino and methyl). These groups increase the electron density of the ring, thereby deactivating it towards attack by a nucleophile. Consequently, direct nucleophilic substitution of the fluorine atom is predicted to be extremely difficult and would likely require very harsh reaction conditions.
While fluorine is generally a poor leaving group in SN1 and SN2 reactions, it can be an effective leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.comnih.gov Nevertheless, without the requisite activation from electron-withdrawing groups, this pathway remains unfavorable for this specific compound.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. researchgate.net As a secondary amine, 2-fluoro-N,6-dimethylaniline is an ideal candidate to serve as the nucleophilic coupling partner in this reaction. It could be coupled with a variety of aryl or heteroaryl bromides, chlorides, or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (like XPhos), and a base to generate more complex tri-substituted amine structures. organic-chemistry.orgnih.gov The reaction would proceed on the nitrogen atom of the amine group.
| Substrate 1 | Substrate 2 (Example) | Catalyst System (Example) | Expected Product |
|---|---|---|---|
| 2-fluoro-N,6-dimethylaniline | Bromobenzene | Pd₂(dba)₃, XPhos, NaOtBu | N-(2-fluoro-6-methylphenyl)-N-methylaniline |
| 2-fluoro-N,6-dimethylaniline | 4-Chlorotoluene | Pd(OAc)₂, RuPhos, K₂CO₃ | N-(2-fluoro-6-methylphenyl)-N-methyl-4-methylaniline |
The Suzuki-Miyaura coupling reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid. mdpi.comunimib.it The parent compound, 2-fluoro-N,6-dimethylaniline, cannot directly participate in a Suzuki-Miyaura reaction as it lacks the necessary halide or triflate leaving group.
However, a derivative of the compound could be readily utilized. For instance, if the compound were first brominated at the C4 position (as predicted in section 3.1), the resulting 4-bromo-2-fluoro-N,6-dimethylaniline would be an excellent substrate for Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C4 position.
Other metal-mediated reactions could potentially involve this molecule. For example, directed C-H activation is a growing field where a directing group on a molecule guides a metal catalyst to functionalize a specific C-H bond. It is conceivable that the N-methylamino group could direct a transition metal catalyst (e.g., palladium, rhodium, or iridium) to activate and functionalize the C-H bond at the C5 position, although this is speculative without direct experimental evidence.
Transformations of the Amine Functional Group in this compound (e.g., Acylation, Alkylation, Phosgenation)
The secondary amine functionality of 2-fluoro-N,6-dimethylaniline is expected to undergo a variety of standard chemical transformations. For these reactions to occur, the hydrochloride salt must first be neutralized with a base to free the amine's lone pair of electrons.
Acylation: The amine will react readily with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) to form the corresponding N-acyl-N-methyl amide derivative.
Alkylation: The nitrogen atom can be further alkylated using alkyl halides. Reaction with one equivalent of an alkyl halide (e.g., methyl iodide) would produce a tertiary amine. The use of trialkyl phosphates is also an effective method for the exhaustive alkylation of anilines to their N,N-dialkyl derivatives. orgsyn.org
Phosgenation: Reaction with phosgene (B1210022) (COCl₂) or a phosgene equivalent (e.g., triphosgene) would likely yield a carbamoyl (B1232498) chloride. This intermediate is a versatile synthetic handle for the preparation of ureas (by reaction with another amine) or carbamates (by reaction with an alcohol).
| Transformation | Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride | Amide |
| Alkylation | Methyl Iodide | Tertiary Amine |
| Phosgenation | Phosgene / Triphosgene | Carbamoyl Chloride |
Investigating the Electronic and Steric Influence of Fluoro and Methyl Substituents on Reactivity
The reactivity of the aniline (B41778) derivative is critically modulated by the substituents at the ortho (2- and 6-) positions and on the nitrogen atom. These groups exert both electronic effects, which alter the electron density distribution, and steric effects, which hinder the approach of reactants.
Electronic Effects:
Fluoro Group: The fluorine atom at the 2-position exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which decreases the electron density of the aromatic ring and the nitrogen atom. Conversely, it has an electron-donating resonance effect (+R) by sharing its lone pairs with the ring. acs.org In anilines, the inductive effect typically dominates, reducing the basicity and nucleophilicity of the amino group.
Methyl Groups: The methyl group at the 6-position is electron-donating through both a positive inductive effect (+I) and hyperconjugation. This effect tends to increase the electron density on the aromatic ring and the nitrogen atom, thereby enhancing basicity and reactivity toward electrophiles. The N-methyl group also contributes an electron-donating inductive effect, which further increases the electron density on the nitrogen.
The net electronic influence is a balance of these opposing effects. The combined electron-withdrawing nature of the ortho-fluoro group and the electron-donating nature of the ortho- and N-methyl groups create a complex electronic environment that dictates the molecule's reactivity in various reactions, such as electrophilic aromatic substitution or nucleophilic attack by the amino group.
Steric Effects (The Ortho Effect):
A dominant factor in the reactivity of 2-fluoro-N,6-dimethylaniline is the pronounced steric hindrance created by the two ortho-substituents (fluoro and methyl) and the N-methyl group. This phenomenon, often termed the "ortho effect," significantly impacts the behavior of the amino group. wikipedia.orgtestbook.com
Steric Hindrance to Protonation: The bulky groups at the ortho positions physically obstruct the lone pair of electrons on the nitrogen atom. This makes it more difficult for a proton or other electrophiles to approach and bond with the nitrogen, leading to a significant reduction in the basicity of the aniline compared to its meta- or para-substituted isomers. vedantu.comstackexchange.com
Steric Inhibition of Resonance: The steric clash between the ortho-substituents and the N-methylamino group can force the amino group to twist out of the plane of the benzene (B151609) ring. This rotation disrupts the resonance interaction (p-π overlap) between the nitrogen lone pair and the aromatic system, which further decreases the electron-donating ability of the amino group towards the ring.
Destabilization of the Conjugate Acid: Upon protonation, the nitrogen atom of the amino group rehybridizes from sp² to sp³, adopting a tetrahedral geometry. This change increases the steric repulsion between the ortho-substituents and the hydrogens on the newly formed anilinium ion (-NH₂CH₃⁺), destabilizing the conjugate acid and thus weakening the base. wikipedia.org
The N-methyl group adds another layer of steric bulk directly around the nitrogen center, further impeding reactions at this site. Studies on similar molecules have shown that N-methylation can dramatically decrease reaction rates. For example, the rate of nucleophilic aromatic substitution (SNAr) for N-methylaniline is significantly lower than for aniline due to increased steric hindrance in forming the reaction intermediate. rsc.org
The following table presents hypothetical pKa values for the conjugate acids of related anilines to illustrate the impact of substitution on basicity. Lower pKa values indicate a weaker base.
| Compound | Substituents | Dominant Effects | Predicted pKa of Conjugate Acid |
| Aniline | None | Baseline | 4.6 |
| 2-Fluoroaniline | 2-F | -I effect, Steric hindrance | ~3.2 |
| 2,6-Dimethylaniline (B139824) | 2-CH₃, 6-CH₃ | Steric hindrance > +I effect | ~3.9 |
| N-Methylaniline | N-CH₃ | +I effect, Steric effect | ~4.85 |
| 2-fluoro-N,6-dimethylaniline | 2-F, 6-CH₃, N-CH₃ | Pronounced steric hindrance, competing electronic effects | < 3.5 (Estimated) |
Reaction Kinetics and Advanced Mechanistic Studies
Advanced mechanistic studies, including reaction kinetics, provide quantitative insight into the factors controlling the reactivity of substituted anilines. While no kinetic studies are available for this compound specifically, analysis of related systems allows for well-founded predictions.
Reaction Kinetics and Hammett Relationships:
Kinetic studies on reactions of substituted anilines, such as acylation, alkylation, or oxidation, often employ the Hammett equation to quantify the electronic effects of substituents. wikipedia.orgresearchgate.net The Hammett equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted aniline, k₀ is the rate constant for aniline, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant (which indicates the sensitivity of the reaction to electronic effects).
A negative ρ value indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state (e.g., electrophilic attack on the ring).
A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge in the transition state (e.g., nucleophilic attack by the aniline).
For 2-fluoro-N,6-dimethylaniline, a simple Hammett analysis would be insufficient due to the overwhelming steric "ortho effect," which is not accounted for in standard σ constants. However, the principles remain relevant. In a reaction where the aniline acts as a nucleophile, the electron-withdrawing fluoro group would decrease the rate (positive contribution to σ), while the methyl groups would increase it (negative contribution to σ). The severe steric hindrance, however, would dominate and cause the reaction rate to be far lower than predicted by electronic effects alone.
Mechanistic Implications for Key Reaction Types:
N-Centered Reactions (e.g., Acylation, Alkylation): The rate-determining step for these reactions typically involves the nucleophilic attack of the nitrogen lone pair. Due to the severe steric crowding from the 2-fluoro, 6-methyl, and N-methyl groups, the activation energy for this step would be exceptionally high. Kinetic studies on the reaction of N-methylaniline with phenyl 2,4,6-trinitrophenyl ethers showed a rate reduction of approximately 10⁵ compared to aniline, an effect attributed largely to steric hindrance. rsc.org A similar or even greater rate reduction would be expected for 2-fluoro-N,6-dimethylaniline.
Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating, ortho-para directing group. However, in this molecule:
The steric bulk of the substituents would heavily disfavor electrophilic attack at the ortho positions (positions 3 and 5 are ortho to the amino group in this nomenclature).
The directing influence would therefore be almost exclusively to the para position (position 4).
The table below summarizes expected kinetic outcomes for reactions involving 2-fluoro-N,6-dimethylaniline based on mechanistic principles derived from related compounds.
| Reaction Type | Key Mechanistic Step | Expected Relative Rate | Rationale |
| N-Acylation | Nucleophilic attack by Nitrogen | Very Slow | Extreme steric hindrance around the N-atom from ortho and N-substituents. rsc.org |
| N-Alkylation | Nucleophilic attack by Nitrogen | Very Slow | Extreme steric hindrance around the N-atom. rsc.org |
| Oxidation at Nitrogen | Electron transfer from Nitrogen | Slow | Steric hindrance and inductive withdrawal by fluorine reduce electron availability. nih.gov |
| Electrophilic Aromatic Substitution | Electrophilic attack on the ring | Moderate to Slow | Competing effects: activation by methyl groups vs. deactivation by the fluoro group. Steric hindrance directs attack to the para position. niscpr.res.in |
Computational studies on substituted anilines have been instrumental in dissecting these effects, providing calculated values for properties like orbital energies (HOMO/LUMO), partial atomic charges, and activation barriers for reactions, which correlate well with experimental kinetic data. tandfonline.comumn.edumdpi.com Such studies could provide precise quantitative predictions for the reactivity of 2-fluoro-N,6-dimethylaniline.
Computational and Theoretical Chemistry of 2 Fluoro N,6 Dimethylaniline Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Reaction Pathways
There is no available literature on the application of Density Functional Theory (DFT) to investigate the reactivity, selectivity, and potential reaction pathways of 2-fluoro-N,6-dimethylaniline hydrochloride. DFT studies are powerful tools for predicting reaction mechanisms and understanding the factors that govern chemical reactivity, such as electrostatic potential surfaces and frontier molecular orbital analysis.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Information regarding molecular dynamics (MD) simulations to explore the conformational landscape and intermolecular interactions of this compound is not present in the current body of scientific literature. MD simulations would provide insights into the dynamic behavior of the molecule, its preferred conformations in different environments, and its interactions with other molecules, which are crucial for understanding its macroscopic properties.
Predictive Modeling of Spectroscopic Properties and Chemical Shifts
No studies were found that focused on the predictive modeling of spectroscopic properties, such as NMR, IR, or UV-Vis spectra, and chemical shifts for this compound. Computational models are often employed to predict and interpret experimental spectra, aiding in the structural characterization of molecules.
Structure-Reactivity Relationship Analysis through Computational Models
A computational analysis of the structure-reactivity relationship for this compound has not been reported in the scientific literature. Such an analysis would involve correlating the molecule's structural and electronic features with its observed chemical reactivity, providing a deeper understanding of its chemical behavior.
Advanced Spectroscopic Techniques for Research on 2 Fluoro N,6 Dimethylaniline Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
NMR spectroscopy provides unparalleled insight into the molecular framework of 2-fluoro-N,6-dimethylaniline hydrochloride by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons, the N-methyl protons, and the methyl group on the aromatic ring. The aromatic region would likely display a complex multiplet pattern due to the coupling between the remaining aromatic protons and the fluorine atom. The N-methyl protons would likely appear as a singlet, though this could be broadened due to the presence of the hydrochloride salt and potential proton exchange. The aromatic methyl group would also present as a singlet.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The presence of the fluorine atom significantly influences the chemical shifts of the carbon atoms in the aromatic ring, with the carbon directly bonded to the fluorine (C-2) showing a characteristic large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also affected by the fluorine and the methyl and dimethylamino substituents. The N-methyl carbons and the aromatic methyl carbon will each give rise to a distinct signal in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.0 | ~45 |
| Ar-CH₃ | ~2.5 | ~20 |
| Ar-H | 7.0 - 7.5 | - |
| C-1 | - | ~140 |
| C-2 | - | ~160 (d, ¹JCF ≈ 245 Hz) |
| C-3 | - | ~115 (d, ²JCF ≈ 20 Hz) |
| C-4 | - | ~130 |
| C-5 | - | ~125 |
| C-6 | - | ~135 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom in the molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the coupling of the fluorine nucleus to adjacent protons (³JHF) will result in a multiplet structure for the ¹⁹F signal, providing further confirmation of the substitution pattern on the aromatic ring. The pH of the solution can also influence the ¹⁹F chemical shift in fluoroanilines. nih.gov
Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for elucidating the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. libretexts.org For this compound, COSY would be instrumental in identifying the coupling network between the aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgnumberanalytics.com This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signals for the N-methyl and aromatic methyl protons would correlate with their corresponding carbon signals in the HSQC spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation, Reaction Monitoring, and Product Identification
Mass spectrometry is a key analytical technique for determining the molecular weight of this compound and for identifying its fragmentation patterns, which can be used for structural confirmation and in the analysis of reaction mixtures.
HR-ESI-MS is a soft ionization technique that is well-suited for analyzing the hydrochloride salt of the target compound. It allows for the precise determination of the molecular mass of the protonated molecule [M+H]⁺. The high resolution of this technique enables the calculation of the elemental composition, providing strong evidence for the molecular formula of the compound.
Predicted HR-ESI-MS Data for 2-fluoro-N,6-dimethylaniline
| Ion | Predicted Exact Mass |
| [C₉H₁₂FN + H]⁺ | 154.1027 |
For analysis by GC-MS, the hydrochloride salt would typically be converted to its more volatile free base form (2-fluoro-N,6-dimethylaniline). GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov The mass spectrum obtained from GC-MS will show the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For N,N-dimethylanilines, a common fragmentation pathway involves the loss of a methyl radical to form a stable [M-15]⁺ ion. Further fragmentation of the aromatic ring can also be observed.
Predicted Key Fragments in the GC-MS of 2-fluoro-N,6-dimethylaniline
| m/z | Predicted Fragment |
| 153 | [M]⁺ |
| 138 | [M - CH₃]⁺ |
| 109 | [M - CH₃ - NCH₂]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
The IR and Raman spectra of aromatic amines are characterized by distinct vibrational bands corresponding to the N-H, C-H, C=C, and C-N bonds. The formation of the hydrochloride salt introduces additional vibrational modes associated with the ammonium (B1175870) group (-NH3+).
Key Vibrational Modes for this compound:
N-H Stretching: In the hydrochloride salt, the primary amine is protonated to form an ammonium group. This results in N-H stretching vibrations typically observed in the region of 3200-2800 cm⁻¹. These bands are often broad due to hydrogen bonding.
C-H Stretching: The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching vibrations from the two methyl groups will be observed in the 3000-2850 cm⁻¹ range.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact position and intensity of these peaks.
N-H Bending: The bending vibrations of the ammonium group are expected in the 1600-1500 cm⁻¹ range.
C-N Stretching: The C-N stretching vibration for aromatic amines typically appears in the 1350-1250 cm⁻¹ region.
C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption that is expected to be in the 1250-1020 cm⁻¹ range.
The table below summarizes the expected vibrational frequencies for the key functional groups in this compound, based on the analysis of related molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ammonium (-NH3+) | N-H Stretch | 3200-2800 |
| Aromatic C-H | C-H Stretch | 3100-3000 |
| Aliphatic C-H | C-H Stretch | 3000-2850 |
| Aromatic C=C | C=C Stretch | 1600-1450 |
| Ammonium (-NH3+) | N-H Bend | 1600-1500 |
| Aromatic C-N | C-N Stretch | 1350-1250 |
| Aromatic C-F | C-F Stretch | 1250-1020 |
It is important to note that while IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. Therefore, some vibrational modes may be more prominent in one technique than the other, providing complementary information for a comprehensive structural analysis.
X-ray Crystallography of this compound and its Co-crystals or Derivatives
X-ray crystallography is the definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. However, a search of the crystallographic literature indicates that the crystal structure of this compound has not been reported.
While no direct crystallographic data exists for the target compound, studies on the crystal structures of related non-fluorinated aniline (B41778) derivatives and their salts can offer insights into the potential molecular conformation and intermolecular interactions. For instance, the crystal structures of various substituted anilinium halides have been determined, revealing common hydrogen bonding motifs and packing arrangements.
In the hypothetical crystal structure of this compound, one would expect the anilinium ion to form hydrogen bonds with the chloride counter-ion through the ammonium group. The fluorine and methyl substituents on the aromatic ring would influence the crystal packing through steric and electrostatic interactions.
The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategy that could be employed to obtain a crystalline form of 2-fluoro-N,6-dimethylaniline suitable for X-ray diffraction. Co-crystallization with various co-formers could lead to the formation of novel solid forms with potentially different physicochemical properties. To date, there are no published reports on the co-crystals of this compound.
Chromatographic and Other Analytical Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of this compound and analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of substituted anilines.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable mode.
In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrochloride salt of 2-fluoro-N,6-dimethylaniline is ionic and will have good solubility in aqueous mobile phases.
The retention of this compound in RP-HPLC is influenced by several factors, including the pH of the mobile phase, the organic solvent composition, and the column temperature. The pH of the mobile phase is a critical parameter as it affects the ionization state of the aniline. By adjusting the pH, the retention time can be controlled to achieve optimal separation from impurities.
Detection is typically performed using a UV detector, as the aromatic ring of the molecule exhibits strong absorbance in the UV region. A photodiode array (PDA) detector can provide spectral information, which aids in peak identification and purity assessment.
A summary of typical HPLC conditions for the analysis of substituted anilines is provided in the table below.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate (B84403) or acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) or PDA |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound is a salt and thus non-volatile, it can be analyzed by GC after conversion to its free base form, 2-fluoro-N,6-dimethylaniline. This is typically achieved by a simple liquid-liquid extraction from an alkaline aqueous solution.
The free base is a volatile compound that can be readily analyzed by GC. A capillary column with a non-polar or medium-polarity stationary phase is generally used for the separation of substituted anilines.
The choice of detector is crucial in GC analysis. A Flame Ionization Detector (FID) is a universal detector that responds to most organic compounds and is suitable for quantification. For more specific and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) can be used, as it shows enhanced response to nitrogen-containing compounds. For definitive identification of the compound and its impurities, a Mass Spectrometer (MS) is coupled to the GC (GC-MS), providing both retention time and mass spectral data.
The table below outlines typical GC conditions for the analysis of the free base form of 2-fluoro-N,6-dimethylaniline.
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., DB-5, HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 - 280 °C |
| Oven Program | Temperature programmed from a low initial temperature to a final temperature to elute all components. |
| Detector | FID, NPD, or MS |
| Detector Temperature | 280 - 300 °C |
Both HPLC and GC are valuable tools for the purity assessment of this compound. The choice between the two techniques often depends on the nature of the impurities and the specific requirements of the analysis. For routine purity checks, HPLC is often preferred due to its simplicity and the ability to analyze the salt form directly. For the identification of volatile impurities or for structural confirmation, GC-MS is the method of choice.
Applications of 2 Fluoro N,6 Dimethylaniline Hydrochloride in Specialized Chemical Fields
Role as a Building Block in Complex Organic Synthesis
In the realm of complex organic synthesis, substituted anilines are fundamental building blocks. The structural motif of 2-fluoro-N,6-dimethylaniline, featuring a fluorine atom, a secondary amine, and two methyl groups on the aromatic ring, suggests its potential utility in the construction of intricate molecular architectures. The fluorine atom can significantly influence the electronic properties and reactivity of the aniline (B41778) ring, potentially directing the course of chemical reactions and imparting unique characteristics to the final products.
The N-methyl group introduces a degree of steric hindrance and alters the nucleophilicity of the nitrogen atom compared to a primary aniline. This modification can be crucial in controlling reactivity in multi-step syntheses. While no specific examples of complex molecules synthesized directly from 2-fluoro-N,6-dimethylaniline hydrochloride are readily found, one can hypothesize its use in constructing novel heterocyclic compounds or as a key fragment in the synthesis of pharmacologically active agents or functional materials.
Development of Novel Reagents and Catalysts from this compound Scaffolds
The development of novel reagents and catalysts often relies on the unique electronic and steric properties of precursor molecules. The 2-fluoro-N,6-dimethylaniline scaffold could, in principle, be elaborated into specialized reagents or ligands for catalysis. The presence of the fluorine atom can enhance the stability of organometallic catalysts and modulate their catalytic activity.
For instance, fluorinated ligands are known to influence the selectivity and efficiency of various transition-metal-catalyzed reactions. While there is no direct evidence of catalysts derived from this compound, the general principles of catalyst design suggest that this scaffold could be a starting point for creating new catalytic systems.
Application in Materials Science and Polymer Chemistry Research (e.g., as a monomer or functionalizing agent)
Aniline derivatives are widely used in materials science and polymer chemistry. They can serve as monomers for the synthesis of conducting polymers, such as polyaniline, or be used to functionalize existing polymers to impart specific properties. The incorporation of fluorine into polymers is a well-established strategy to enhance thermal stability, chemical resistance, and hydrophobicity.
Therefore, 2-fluoro-N,6-dimethylaniline could potentially be explored as a monomer or a co-monomer in the synthesis of novel fluorinated polymers. These materials might exhibit desirable properties for applications in electronics, coatings, or advanced composites. As a functionalizing agent, it could be grafted onto polymer chains to modify their surface properties or introduce specific functionalities. However, at present, there are no published studies detailing such applications for this particular compound.
Use in Advanced Analytical Reagents or Probes (non-clinical contexts)
In analytical chemistry, fluorinated compounds can be valuable as reagents or probes due to the unique properties of the fluorine atom, such as its high electronegativity and the utility of ¹⁹F NMR spectroscopy. Fluorinated aromatic amines have been investigated for their potential as probes in various analytical techniques.
While specific applications of this compound as an analytical reagent are not documented, its structure suggests potential for development in this area. For example, it could be derivatized to create fluorescent probes or used as a standard in analytical methods for detecting related fluorinated compounds. The lack of available data, however, prevents a more detailed discussion of its use in non-clinical analytical contexts.
Future Directions and Emerging Research Opportunities for 2 Fluoro N,6 Dimethylaniline Hydrochloride
Development of More Sustainable and Environmentally Benign Synthesis Strategies
Current synthetic routes to substituted anilines often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of greener synthesis strategies for 2-fluoro-N,6-dimethylaniline hydrochloride.
Key areas of focus include:
Catalytic Amination: Investigating the direct amination of 2,6-dimethylphenol (B121312) precursors using ammonia (B1221849) over reusable solid catalysts could offer a more sustainable alternative to multi-step sequences. google.com This approach, proven effective for related xylidines, minimizes the use of stoichiometric reagents. wikipedia.org
Flow Chemistry for Fluorination: The introduction of the fluorine atom is a critical step. Utilizing continuous flow technology for fluorination reactions can enhance safety, improve heat and mass transfer, and allow for precise control over reaction parameters. purdue.eduresearchgate.net This is particularly advantageous when using highly reactive fluorinating agents.
Bio-based Solvents and Catalysts: Exploring the use of renewable solvents and biocatalysts could significantly reduce the environmental footprint of the synthesis. Enzymatic transformations, for instance, could offer high selectivity under mild conditions.
Table 1: Comparison of Potential Synthesis Strategies
| Strategy | Potential Advantages | Research Challenges |
|---|---|---|
| Catalytic Amination of Xylenol | High atom economy, potential for catalyst recycling, reduced waste. | Catalyst deactivation, achieving high regioselectivity with the fluoro-substituent. |
| Continuous Flow Fluorination | Enhanced safety, improved reaction control, scalability. purdue.eduresearchgate.net | High initial equipment cost, potential for channel clogging with solids. |
| Biocatalytic Approaches | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and availability, low reaction rates for non-natural substrates. |
Exploration of Novel Reactivity and Functionalization Methodologies
The unique electronic and steric environment of this compound suggests opportunities for novel chemical transformations that go beyond standard aniline (B41778) chemistry.
Future research could explore:
Directed C-H Functionalization: The amine and fluoro groups could be used as directing groups to achieve regioselective C-H activation and functionalization at other positions on the aromatic ring, enabling the rapid construction of more complex molecules.
Novel Coupling Chemistries: Developing new cross-coupling protocols tailored to the specific reactivity of this sterically hindered aniline could yield novel derivatives. This includes exploring new catalyst systems that can overcome the steric bulk of the two ortho-methyl groups.
Photoredox and Electrochemical Methods: Employing light or electricity to drive reactions can provide access to unique reactivity pathways under mild conditions, potentially enabling transformations that are difficult to achieve with traditional thermal methods.
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To accelerate the discovery of new reactions and applications for this compound, its integration into modern high-throughput workflows is essential. High-throughput experimentation (HTE) allows for the parallel execution of a large number of experiments, making it a powerful tool for optimization and discovery. nih.govnih.gov
Key opportunities include:
Reaction Condition Screening: Utilizing 96-well plate formats to rapidly screen a wide array of catalysts, ligands, bases, and solvents for functionalization reactions. scienceintheclassroom.org This can dramatically reduce the time and materials required to identify optimal reaction conditions. analytical-sales.com
Automated Synthesis of Derivatives: Developing automated synthesis platforms that use the compound as a core building block to generate libraries of diverse derivatives. These libraries can then be screened for various properties. The principles used in the automated synthesis of complex molecules like PET tracers could be adapted for this purpose. nih.govresearchgate.net
Table 2: Illustrative High-Throughput Screening Array for a Hypothetical Cross-Coupling Reaction
| Well | Catalyst (0.1 mol%) | Ligand (0.2 mol%) | Base (2.0 equiv.) | Solvent |
|---|---|---|---|---|
| A1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene |
| A2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene |
| B1 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane |
| B2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |
Interdisciplinary Research Paradigms Utilizing the Compound in Chemical Biology (excluding clinical aspects)
The structural features of this compound make it an attractive scaffold for developing tool compounds for chemical biology research.
Future directions could involve:
Scaffold for Chemical Probes: Using the compound as a starting point to synthesize chemical probes designed to study biological systems. The fluorine atom can serve as a useful reporter group for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions in a complex biological milieu without background signal.
Fragment-Based Ligand Discovery: Employing the molecule as a fragment in screening campaigns against protein targets. Its defined three-dimensional shape and substitution pattern could lead to the discovery of novel binding interactions that can be optimized into more potent inhibitors or modulators.
Building Block for Bioactive Libraries: Incorporating the 2-fluoro-N,6-dimethylaniline motif into diversity-oriented synthesis campaigns to create libraries of novel small molecules for screening against various biological targets.
Advanced Characterization Techniques for In Situ Reaction Monitoring
To gain deeper mechanistic insights into the synthesis and subsequent reactions of this compound, the application of advanced in situ characterization techniques is crucial.
Emerging research opportunities include:
Process Analytical Technology (PAT): Implementing techniques like in situ Infrared (IR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) to monitor reactions in real-time. This allows for the precise tracking of reactant consumption, intermediate formation, and product generation, leading to improved process understanding and control.
Mass Spectrometry-Based Analysis: Coupling high-throughput experimentation with rapid mass spectrometry analysis can provide near-instantaneous feedback on reaction outcomes, further accelerating optimization cycles. purdue.edu
Calorimetry Studies: Using reaction calorimetry to obtain detailed thermodynamic and kinetic data, which is essential for ensuring the safety and scalability of any new synthetic process.
By pursuing these future research directions, the scientific community can fully elucidate the synthetic potential and utility of this compound, paving the way for its application in diverse areas of chemical science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-fluoro-N,6-dimethylaniline hydrochloride, and how do reaction conditions influence yield and purity?
- Answer : A common method involves halogenation of the parent aniline derivative under reflux conditions with hydrochloric acid, followed by crystallization for isolation . For example, analogous compounds like (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride are synthesized via refluxing 4-bromo-2,6-dimethylaniline with hydrazine hydrate and HCl, yielding high-purity products after recrystallization. Reaction parameters such as temperature, stoichiometry of reagents, and solvent choice critically affect yield and impurity profiles.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : and NMR to confirm fluorine substitution and aromatic proton environments.
- HPLC : For purity assessment (e.g., methods adapted from lidocaine impurity analysis using ion-pair reversed-phase HPLC) .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns .
Q. What purification techniques are optimal for removing by-products in the synthesis of this compound?
- Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) is effective for removing unreacted precursors. Column chromatography with silica gel and dichloromethane/methanol gradients can resolve structurally similar impurities .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be analyzed?
- Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent systems) or metabolic instability. Researchers should:
- Cross-validate results using orthogonal assays (e.g., enzyme-linked assays vs. cell-based models).
- Monitor degradation products via HPLC (as demonstrated in lidocaine metabolite studies) .
- Compare findings with structurally related compounds (e.g., 4-Iodo-2,6-dimethylaniline hydrochloride) to identify substituent-specific effects .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound compared to its halogenated analogs?
- Answer :
- Systematic Substituent Variation : Synthesize analogs with halogens (Cl, Br, I) at the 2- and 6-positions to assess electronic and steric effects .
- Biological Screening : Test analogs in standardized assays (e.g., enzyme inhibition, receptor binding) to correlate substituent properties (e.g., electronegativity, size) with activity.
- Computational Modeling : Use density functional theory (DFT) to predict electronic distributions and binding affinities.
Q. How can HPLC methods be optimized to detect trace impurities in this compound samples?
- Answer :
- Mobile Phase Optimization : Adjust pH (e.g., 3.0–5.0 with phosphate buffer) and ion-pair reagents (e.g., sodium hexanesulfonate) to enhance resolution .
- Column Selection : Use C18 columns with 3-µm particle size for high efficiency.
- Detection : UV detection at 254 nm (for aromatic systems) or electrochemical detection for redox-active impurities .
Safety and Handling
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
